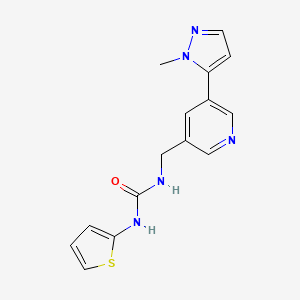
1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C15H15N5OS and its molecular weight is 313.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C15H15N5S and a molecular weight of approximately 299.38 g/mol. The structural components include a pyrazole ring, a pyridine moiety, and a thiophene group, which contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In particular:
- Cell Line Studies : A derivative with a similar structure exhibited an IC50 value of 49.85 µM against A549 lung cancer cells, indicating moderate efficacy in inducing cell apoptosis .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Pyrazole-based compounds have been evaluated for their antibacterial and antifungal activities:
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values around 250 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting moderate antimicrobial efficacy .
Anti-inflammatory Properties
Compounds with similar pyrazole and urea linkages have demonstrated anti-inflammatory effects:
- p38 MAPK Inhibition : Some derivatives have shown IC50 values in the nanomolar range (e.g., 53 nM), indicating their potential as anti-inflammatory agents by inhibiting cytokine production in inflammatory pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation, such as p38 MAPK.
- Cell Cycle Interference : By disrupting normal cell cycle progression, it may induce apoptosis in cancer cells.
- Neutrophil Migration : Certain derivatives have shown the ability to interfere with neutrophil migration, which is crucial in inflammatory responses .
Study 1: Antitumor Activity
A study evaluated a series of pyrazole-linked ureas for their antitumor activity. The results indicated that compounds with similar structures to this compound displayed significant growth inhibition in various cancer cell lines with IC50 values ranging from 0.95 nM to 49.85 µM depending on the specific derivative tested .
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of pyrazole derivatives. It was found that certain compounds effectively inhibited IL-6 production in human chondro-sarcoma cells with IC50 values as low as 42 nM, showcasing their potential for treating inflammatory diseases .
Propiedades
IUPAC Name |
1-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-20-13(4-5-18-20)12-7-11(8-16-10-12)9-17-15(21)19-14-3-2-6-22-14/h2-8,10H,9H2,1H3,(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJFZPSLWBDDON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














